molecular formula C20H17N3O B5725407 3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one

Cat. No. B5725407
M. Wt: 315.4 g/mol
InChI Key: BETHYUFNANOVTA-UHFFFAOYSA-N
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Description

3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrazoloquinazolinones and has been shown to exhibit various biological activities.

Mechanism of Action

The mechanism of action of 3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one is not fully understood. However, studies have suggested that this compound may exert its biological effects by inhibiting specific enzymes and pathways involved in inflammation, cancer, and viral replication. Additionally, it has been shown to modulate the activity of certain receptors in the brain, which may contribute to its potential therapeutic effects for neurological disorders.
Biochemical and Physiological Effects:
Studies have demonstrated that 3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one exhibits various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a key role in the development of inflammatory diseases. Additionally, this compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-cancer effects. Furthermore, it has been demonstrated to inhibit viral replication by targeting specific enzymes involved in viral replication.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one in lab experiments is its potential therapeutic applications. Additionally, this compound exhibits relatively low toxicity, which makes it a suitable candidate for further investigation. However, one of the limitations of using this compound is its relatively low solubility, which may limit its bioavailability in vivo.

Future Directions

There are several future directions for research on 3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one. One potential direction is to investigate its potential therapeutic applications for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further investigation is needed to fully understand the mechanism of action of this compound. Furthermore, studies are needed to optimize the synthesis method and improve the solubility of this compound to enhance its bioavailability in vivo. Finally, further studies are needed to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

The synthesis of 3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been reported in the literature. The most common method involves the reaction of 1-naphthylamine with 2-cyanobenzaldehyde in the presence of ammonium acetate and glacial acetic acid. The resulting intermediate is then cyclized with hydrazine hydrate to obtain the final product.

Scientific Research Applications

3-(1-naphthyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral activities. Additionally, this compound has been investigated for its potential use as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-naphthalen-1-yl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c24-20-16-9-3-4-11-18(16)22-19-17(12-21-23(19)20)15-10-5-7-13-6-1-2-8-14(13)15/h1-2,5-8,10,12,21H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETHYUFNANOVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=N2)C(=CN3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-naphthalen-1-yl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one

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